molecular formula C32H43ClN2O2S B154231 Zuclopenthixol decanoate CAS No. 64053-00-5

Zuclopenthixol decanoate

Cat. No.: B154231
CAS No.: 64053-00-5
M. Wt: 555.2 g/mol
InChI Key: QRUAPADZILXULG-WKIKZPBSSA-N
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Mechanism of Action

Target of Action

Zuclopenthixol decanoate primarily targets the D1 and D2 dopamine receptors, the 5-hydroxytryptamine receptor 2A (5-HT2A), and the alpha-1A adrenergic receptor . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, addiction, and motor control.

Mode of Action

this compound is an antagonist at D1 and D2 dopamine receptors, meaning it blocks these receptors and inhibits their activity . It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, this compound can alter the neurotransmission of dopamine and serotonin, which are involved in mood regulation and other cognitive functions.

Biochemical Pathways

The exact biochemical pathways affected by this compound are complex and involve multiple neurotransmitter systems. Its primary action is believed to be the antagonism of dopamine and serotonin receptors, which can lead to alterations in various downstream signaling pathways .

Pharmacokinetics

this compound is a long-acting intramuscular injection . Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is then hydrolyzed to the active substance, zuclopenthixol . This provides a means of slow release, as zuclopenthixol itself is a short-acting drug . The drug is metabolized by Cytochrome P450 2D6 .

Result of Action

The antagonism of D1 and D2 dopamine receptors by this compound can result in a reduction of positive symptoms of schizophrenia, such as hallucinations and delusions . Additionally, its action on 5-HT2A receptors may help alleviate the negative symptoms of schizophrenia, such as apathy and social withdrawal .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances or medications can affect the activity of Cytochrome P450 2D6, potentially altering the metabolism and efficacy of this compound . Furthermore, individual genetic variations can also impact the drug’s effectiveness and the patient’s response to treatment .

Biochemical Analysis

Biochemical Properties

Zuclopenthixol decanoate interacts with several biomolecules. It is an antagonist at D1 and D2 dopamine receptors, alpha-1A adrenergic receptor, and 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as an antipsychotic medication.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways through its antagonistic action on dopamine receptors . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It is known that a high proportion of patients discontinued the zuclopenthixol within 6 months, generally due to adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed to have an antiemetic effect in animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by Cytochrome P450 2D6 .

Transport and Distribution

Upon reaching the body water phase, the decanoate ester of this compound is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol . This slow release is a key feature of this compound’s transport and distribution within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zuclopenthixol decanoate involves several steps, starting with the preparation of the thioxanthene core structure. The key intermediate, 2-chloro-9H-thioxanthen-9-one, is synthesized through a Friedel-Crafts acylation reaction. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form zuclopenthixol .

The decanoate ester is formed by reacting zuclopenthixol with decanoic acid in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC), under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. The use of high-performance liquid chromatography (HPLC) is common for the quantification of impurities and the assessment of the degradation behavior of zuclopenthixol .

Properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUAPADZILXULG-WKIKZPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018303
Record name Zuclopenthixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64053-00-5
Record name Zuclopenthixol decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64053-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclopenthixol decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate
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Record name ZUCLOPENTHIXOL DECANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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